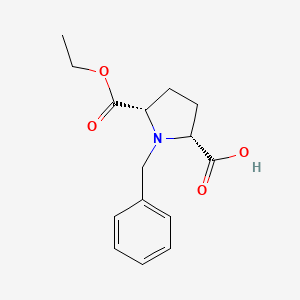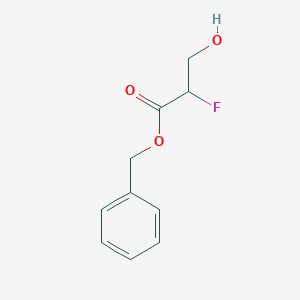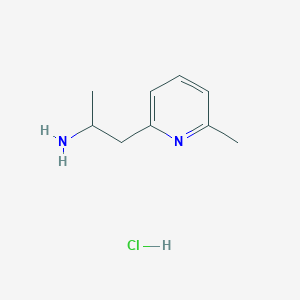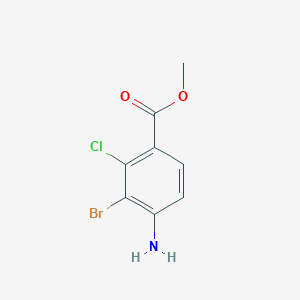
Methyl 4-amino-3-bromo-2-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-amino-3-bromo-2-chlorobenzoate is an organic compound with the molecular formula C8H7BrClNO2 It is a derivative of benzoic acid, where the benzoate group is substituted with amino, bromo, and chloro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-3-bromo-2-chlorobenzoate typically involves multi-step organic reactions. One common method starts with the nitration of methyl benzoate to introduce a nitro group. This is followed by bromination and chlorination to add the bromo and chloro substituents, respectively. Finally, the nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-amino-3-bromo-2-chlorobenzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The amino, bromo, and chloro groups can be substituted by other functional groups under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group, and vice versa.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or nitric acid can be used to oxidize the amino group.
Reduction: Reducing agents such as iron powder and hydrochloric acid are commonly used for the reduction of the nitro group to an amino group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound with different functional groups replacing the amino, bromo, or chloro groups.
Aplicaciones Científicas De Investigación
Methyl 4-amino-3-bromo-2-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of methyl 4-amino-3-bromo-2-chlorobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and chloro groups can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-bromo-2-chlorobenzoate: Similar structure but lacks the amino group.
Methyl 3-amino-4-bromo-2-chlorobenzoate: Similar structure but with different positions of the substituents.
Methyl 4-amino-3-chlorobenzoate: Similar structure but lacks the bromo group.
Uniqueness
Methyl 4-amino-3-bromo-2-chlorobenzoate is unique due to the specific combination and positions of its substituents. This unique structure allows it to participate in a variety of chemical reactions and interact with biological molecules in ways that similar compounds cannot.
Propiedades
Fórmula molecular |
C8H7BrClNO2 |
|---|---|
Peso molecular |
264.50 g/mol |
Nombre IUPAC |
methyl 4-amino-3-bromo-2-chlorobenzoate |
InChI |
InChI=1S/C8H7BrClNO2/c1-13-8(12)4-2-3-5(11)6(9)7(4)10/h2-3H,11H2,1H3 |
Clave InChI |
BWEUSHWZRYLEJI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C(=C(C=C1)N)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B12840977.png)

![1-[2-Deoxy-2-Fluoro-5-O-[(4-Methoxyphenyl)Diphenylmethyl]-B-D-Arabinofuranosyl]-5-Methyl-2,4(1H,3H)-Pyrimidinedione](/img/structure/B12840985.png)
![(5-Bromo-7-methylbenzo[b]thiophen-2-yl)methanol](/img/structure/B12840994.png)


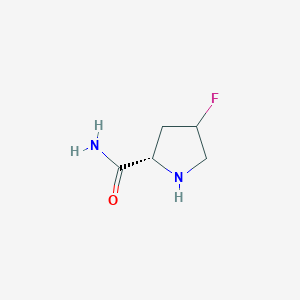

![(alphaS)-alpha-Ethyl-N-[(1S)-1-phenyl-2-[(trimethylsilyl)oxy]ethyl]-4-(trifluoromethyl)benzenemethanamine](/img/structure/B12841018.png)
![tert-Butyl (3R)-3-[(aminooxy)methyl]morpholine-4-carboxylate](/img/structure/B12841019.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide hydrochloride](/img/structure/B12841032.png)
